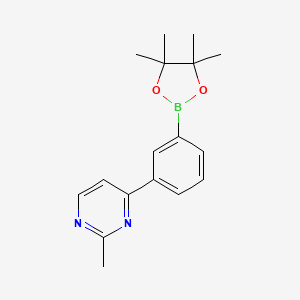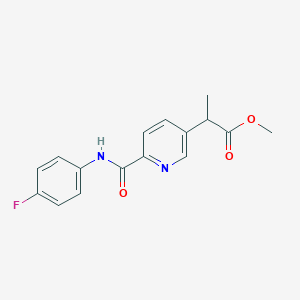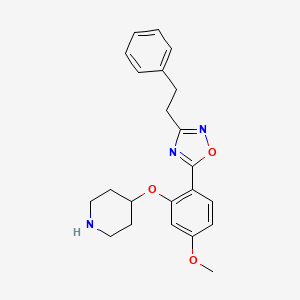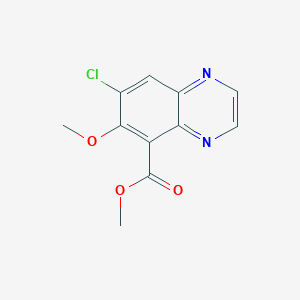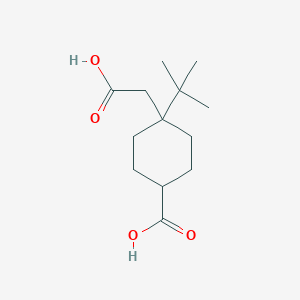
4-Tert-butyl-4-(carboxymethyl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-4-(carboxymethyl)cyclohexane-1-carboxylic acid is a complex organic compound characterized by its cyclohexane ring structure with tert-butyl and carboxymethyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-4-(carboxymethyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the cyclohexane ring as the core structure. The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction, while the carboxymethyl group can be added via a carboxylation reaction.
Industrial Production Methods: In an industrial setting, the compound is likely produced through a combination of chemical reactions that optimize yield and purity. Large-scale synthesis may involve the use of catalysts and specific reaction conditions to ensure efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as hydroxide ions (OH-).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-tert-butyl-4-(carboxymethyl)cyclohexane-1-carboxylic acid may be used to study enzyme-substrate interactions or as a probe in biochemical assays.
Medicine: Potential medical applications include its use as a precursor for drug development or as a component in pharmaceutical formulations.
Industry: In the industrial sector, this compound may be utilized in the production of polymers, coatings, or other materials that benefit from its chemical properties.
Wirkmechanismus
The mechanism by which 4-tert-butyl-4-(carboxymethyl)cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to measurable biological responses. The molecular targets and pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
4-tert-Butylcyclohexanecarboxylic acid: This compound lacks the carboxymethyl group, making it structurally simpler.
4-(Carboxymethyl)cyclohexane-1-carboxylic acid: This compound lacks the tert-butyl group, resulting in different chemical properties.
Uniqueness: 4-Tert-butyl-4-(carboxymethyl)cyclohexane-1-carboxylic acid is unique due to the presence of both tert-butyl and carboxymethyl groups, which confer distinct chemical and physical properties compared to its similar counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C13H22O4 |
|---|---|
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
4-tert-butyl-4-(carboxymethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H22O4/c1-12(2,3)13(8-10(14)15)6-4-9(5-7-13)11(16)17/h9H,4-8H2,1-3H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
QBPKZUYOIFVZDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1(CCC(CC1)C(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


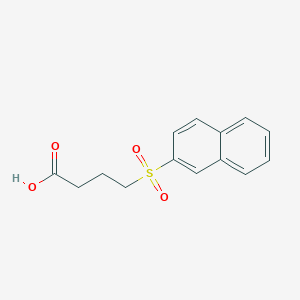


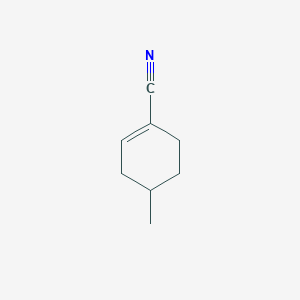
![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B15355547.png)
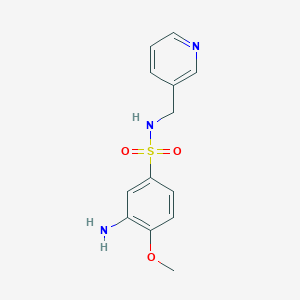
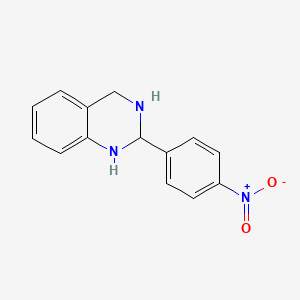
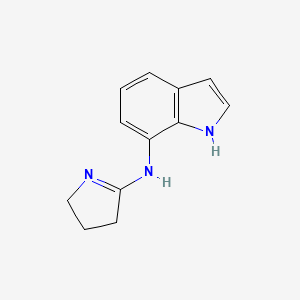
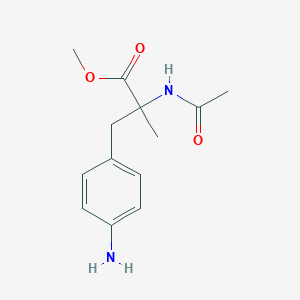
![methyl 8-chloro-2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15355589.png)
